molecular formula C16H23NO2 B6629443 [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol

[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol

Cat. No.: B6629443
M. Wt: 261.36 g/mol
InChI Key: OYXYHSTZPNAVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol involves the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of AKT, a protein kinase that is often overexpressed in cancer cells and promotes cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound can modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.

Future Directions

There are several future directions for research on [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol. One area of interest is the development of more potent and selective analogs of this compound, which could have even greater anti-cancer activity and fewer side effects. Another area of interest is the investigation of the effects of this compound on other biochemical and physiological processes, such as inflammation and immune function. Finally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its potent anti-cancer activity and modulatory effects on neurotransmitters make it a valuable tool for studying the biochemical and physiological effects of certain enzymes and signaling pathways. However, careful monitoring and control of its potential toxicity and side effects are necessary in lab experiments. Future research on this compound could lead to the development of more potent and selective analogs and optimization of its use in clinical settings.

Synthesis Methods

The synthesis of [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol involves the reaction of 3,4-dihydro-2H-chromen-4-amine with cyclohexanone in the presence of sodium borohydride as a reducing agent. The reaction is carried out under reflux in ethanol, and the product is obtained in high yield after purification using column chromatography.

Scientific Research Applications

[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer.

Properties

IUPAC Name

[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-11-12-5-1-3-7-14(12)17-15-9-10-19-16-8-4-2-6-13(15)16/h2,4,6,8,12,14-15,17-18H,1,3,5,7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXYHSTZPNAVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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